1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a phthalazinone moiety linked through a urea bridge.
Mechanism of Action
Target of Action
The primary target of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is the Poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells .
Mode of Action
1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death, particularly in cells that are deficient in the BRCA gene .
Biochemical Pathways
The action of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea affects the DNA repair pathway. By inhibiting the PARP enzyme, it disrupts the repair of single-strand DNA breaks . This disruption can lead to double-strand breaks when the cells attempt to replicate, resulting in cell death .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea are acceptable in rats . This suggests that the compound has good bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the action of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is the induction of cell death in cells with DNA damage, particularly those deficient in the BRCA gene . This makes it a potential therapeutic agent for BRCA-deficient cancers .
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the ethoxyphenyl intermediate: This step involves the reaction of 4-ethoxyphenylamine with an appropriate reagent to introduce the ethoxy group.
Synthesis of the phthalazinone intermediate: This step involves the preparation of 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine through a series of reactions starting from phthalic anhydride.
Coupling reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the phthalazinone intermediate in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or phthalazinone rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and properties.
1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.
1-(4-methylphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea: The methyl group may alter the compound’s hydrophobicity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-13-9-7-12(8-10-13)20-18(24)19-11-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGVGUDIURALFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.